Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions. This particular compound is characterized by its unique structure, which includes a cyclohexylcarbamoyl group, a trimethoxybenzamido group, and an ethyl ester functional group.
Preparation Methods
The synthesis of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene core. The synthetic route may include the following steps:
Formation of the Thiophene Core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Cyclohexylcarbamoyl Group: This step involves the reaction of the thiophene core with cyclohexyl isocyanate under controlled conditions.
Attachment of the Trimethoxybenzamido Group: This can be done through an amide coupling reaction using 3,4,5-trimethoxybenzoic acid and a coupling reagent such as EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups, using reagents like sodium methoxide or ammonia.
Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Scientific Research Applications
ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 2-BENZAMIDO-4-(3,4,5-TRIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE: This compound has a similar thiophene core and trimethoxybenzamido group but lacks the cyclohexylcarbamoyl group, which may result in different chemical and biological properties.
ETHYL 2-AMINO-4-(2-THIENYL)THIOPHENE-3-CARBOXYLATE: This compound has an amino group instead of the cyclohexylcarbamoyl and trimethoxybenzamido groups, leading to different reactivity and applications.
The uniqueness of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H32N2O7S |
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Molecular Weight |
504.6 g/mol |
IUPAC Name |
ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H32N2O7S/c1-6-34-25(30)19-14(2)21(23(29)26-16-10-8-7-9-11-16)35-24(19)27-22(28)15-12-17(31-3)20(33-5)18(13-15)32-4/h12-13,16H,6-11H2,1-5H3,(H,26,29)(H,27,28) |
InChI Key |
BIKPECHOPPMFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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